2-Methyl-1,3-pentadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123452. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

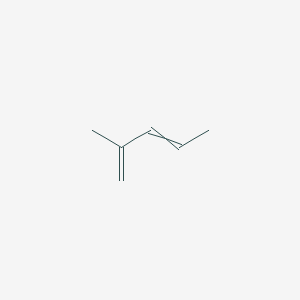

IUPAC Name |

(3E)-2-methylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJMVGJKROQDCB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-20-5 | |

| Record name | 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101020907 | |

| Record name | 2-Methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Pentadiene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-54-5, 1118-58-7 | |

| Record name | (3E)-2-Methyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylpenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-butadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Pentadiene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-pentadiene

This technical guide provides a comprehensive overview of 2-Methyl-1,3-pentadiene, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a conjugated diene that exists as cis (Z) and trans (E) isomers. The trans isomer is generally the more stable and commonly available form.

CAS Numbers:

-

(Z)-2-Methyl-1,3-pentadiene: 1501-60-6[3]

Synonyms: (E)-2-Methylpenta-1,3-diene, trans-2-Methyl-1,3-pentadiene, 2-Methyl-trans-1,3-pentadiene[3][5][7]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1][2][3][4][5] |

| Molecular Weight | 82.14 g/mol | [2][3][4][8] |

| Boiling Point | 75-76 °C | [2][9] |

| Melting Point | -94.9 °C | [2] |

| Density | 0.718 g/cm³ at 25 °C | [2][9] |

| Refractive Index (n20/D) | 1.445 | [9] |

| Flash Point | -8 °C | [2] |

| Storage Temperature | 2-8 °C | [2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves a two-step dehydration of 2-methyl-2,4-pentanediol, utilizing a weakly acidic catalyst to improve yield and reduce equipment corrosion.

Step 1: Synthesis of 4-Methyl-4-penten-2-ol (B1580817)

-

Apparatus: A reactor equipped with a thorn-shaped fractionating column and a condensing tube.

-

Catalyst: Ferric chloride loaded on montmorillonite (B579905) (mass ratio of 0.05-0.5:1).

-

Procedure: a. Charge the reactor with 2-methyl-2,4-pentanediol and the catalyst. b. Heat the reactor to a temperature of 110-140 °C. c. The product, 4-methyl-4-penten-2-ol, is continuously distilled out as it is formed.

Step 2: Synthesis of this compound

-

Apparatus: A 500 mL three-neck flask equipped with a stirring magneton, a thorn-shaped fractionating column, a condensing tube, and a receiving flask.

-

Catalyst: A mixture of potassium bisulfate and citric acid (mass ratio of 1:2).

-

Procedure: a. Add 300g of 4-methyl-4-penten-2-ol and 6g of the catalyst mixture to the three-neck flask. b. Heat the reaction mixture to 120-150 °C with stirring. c. The product, this compound, is extracted during the reaction by distillation. d. The final product can achieve a purity of over 92% with a yield of approximately 85%.

Purification of this compound

Commercial preparations of methylpentadienes may contain a mixture of isomers. A method for separating high-purity 4-methyl-1,3-pentadiene (B1595702) from cis- and trans-2-methyl-1,3-pentadiene involves a Diels-Alder reaction to remove the trans-isomer.

-

Initial Reaction: Treat the isomer mixture with a slight molar excess of maleic anhydride (B1165640) relative to the amount of the trans-2-methyl-1,3-pentadiene isomer. A polymerization inhibitor such as hydroquinone (B1673460) can be added. The reaction is typically carried out at a temperature between 0 °C and 50 °C.

-

Separation: The unreacted isomers are separated from the maleic anhydride adduct by azeotropic distillation with water.

-

Isomerization: The remaining mixture, enriched in the cis-2-methyl-1,3-pentadiene, is treated with a catalyst like iodine, bromine, or aluminum triiodide (0.1 to 2.0% by weight) at room temperature to 50 °C to isomerize the cis-isomer to the trans-isomer.

-

Second Reaction and Separation: The isomerized mixture is again treated with maleic anhydride to remove the newly formed trans-isomer, allowing for the separation of the desired methylpentadiene in high purity.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

-

Sample Preparation: Samples containing this compound are typically diluted in a suitable solvent (e.g., hexane (B92381) or cyclohexane) before injection. For complex matrices, a headspace or solid-phase microextraction (SPME) method may be employed.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.

-

Injector: Split/splitless injection is commonly used.

-

Oven Program: A temperature gradient program is employed to ensure good separation of the analyte from other volatile compounds.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection Mode: Full scan mode for identification of unknown components and selected ion monitoring (SIM) mode for quantification of the target analyte to enhance sensitivity and selectivity.

-

-

Data Analysis: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is typically performed using an external or internal standard calibration curve.

Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Diels-Alder Reaction of this compound

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Polymerization Workflow

Caption: General experimental workflow for the polymerization of this compound.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. biosynth.com [biosynth.com]

- 3. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

physical and chemical properties of 2-Methyl-1,3-pentadiene

An In-depth Technical Guide to 2-Methyl-1,3-pentadiene

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information.

Introduction

This compound (CAS No: 1118-58-7) is an unsaturated aliphatic hydrocarbon.[1][2][3] It is a colorless to slightly yellow, highly flammable liquid.[2][4] This compound exists as two geometric isomers, (E)- (trans) and (Z)- (cis), which influences its physical and chemical behavior.[1][5][6][7][8][9] It serves as an important intermediate in the synthesis of various organic compounds, including fragrances like ligustral, through reactions such as the Diels-Alder reaction.[10] Its conjugated diene structure also makes it a valuable monomer in polymer chemistry.[5][6][11]

Physical Properties

The physical properties of this compound are summarized below. Data may vary slightly between sources and depending on the specific isomer (cis/trans) being measured.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1][6][12][13][14][15] |

| Molecular Weight | 82.14 g/mol | [5][6][12][13][16] |

| Appearance | Clear, slightly yellow liquid | [4] |

| Density | ~0.718 g/cm³ at 20-25°C | [5][12][14][17][18] |

| Boiling Point | 75-76 °C at 760 mmHg | [5][12][13][14][15][17][18] |

| Melting Point | -94.9 °C (trans-isomer) | [5] |

| Flash Point | -8 °C to -10 °C | [5][13] |

| Vapor Pressure | 113 mmHg at 25°C | [13] |

| Refractive Index | ~1.445 - 1.451 at 20°C | [12][13][15][17][18] |

| LogP (Octanol/Water) | 2.86 - 2.94 | [3][13] |

Chemical Properties and Reactivity

Isomerism

This compound has a double bond at the 3-position, allowing for geometric isomerism. The two isomers are designated as (3E)-2-Methyl-1,3-pentadiene (trans) and (3Z)-2-Methyl-1,3-pentadiene (cis).

Caption: Geometric Isomers of this compound.

Polymerization

As a conjugated diene, this compound can undergo polymerization.

-

Cationic Polymerization : It can be polymerized using catalysts like lithium aluminum hydride (LAH) or potassium tetrachloroplatinate (KPtCl) in THF at room temperature.[5][6]

-

Stereoselective Polymerization : Neodymium-based catalyst systems, such as AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, can polymerize the (E)-isomer to a polymer with a high (98-99%) 1,4-cis-isotactic structure.[11]

Diels-Alder Reaction

This compound is an important intermediate for synthesizing cyclohexene (B86901) derivatives, such as the fragrance ligustral, via the Diels-Alder reaction with other unsaturated olefins.[10]

Experimental Protocols

Synthesis via Dehydration of 2-Methyl-2,4-pentanediol

This method improves the yield of this compound and the ratio of this compound to its isomer, 4-methyl-1,3-pentadiene.[10]

Methodology:

-

Step 1: First Dehydration : 2-Methyl-2,4-pentanediol is dehydrated to form 4-methyl-4-pentene-2-ol. This reaction is performed in a reactor with a fractionating column. The catalyst is ferric chloride loaded on montmorillonite. The product, 4-methyl-4-pentene-2-ol, is distilled out as it is formed.[10]

-

Step 2: Second Dehydration : 300g of 4-methyl-4-pentene-2-ol and 6g of a weakly acidic catalyst (a 1:2 mass ratio mixture of potassium bisulfate and citric acid) are added to a 500ml three-neck flask equipped with a stirrer, fractionating column, condenser, and receiving flask.[10]

-

Reaction and Product Collection : The mixture is heated to 120-150 °C. The product, this compound, is distilled and collected during the reaction.[10]

-

Analysis : The product is analyzed by gas chromatography, yielding over 92% this compound with a final yield of 85%.[10]

Caption: Workflow for the synthesis of this compound.

Analytical Method: Reverse Phase HPLC

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[3]

Methodology:

-

Column : Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity).[3]

-

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive.[3]

-

Mass Spectrometry Compatibility : For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.[3]

-

UPLC Applications : The method can be adapted for fast UPLC applications by using columns with smaller (3 µm) particles.[3]

-

Scalability : This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities.[3]

Caption: General workflow for HPLC analysis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is highly flammable and can cause irritation to the skin, eyes, and respiratory system.[4][16][19][20]

| Hazard Class | GHS Classification and Statements |

| Flammability | H225 : Highly flammable liquid and vapor.[13][16][19][20] |

| Health Hazards | H304 : May be fatal if swallowed and enters airways.[16][19][20] H315 : Causes skin irritation.[16][19][20] H319 : Causes serious eye irritation.[16][19][20] H335 : May cause respiratory irritation.[16][19][20] |

| Precautionary Measures | P210 : Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[19][20] P233 : Keep container tightly closed.[19][20] P280 : Wear protective gloves, protective clothing, and eye/face protection.[4][19][20] P301+P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[20] P331 : Do NOT induce vomiting.[19][20] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles (conforming to EN166 or NIOSH standards).[4][19]

-

Skin Protection : Wear appropriate protective gloves and fire/flame-resistant, impervious clothing.[4][19]

-

Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[4][19]

-

General : Use in a well-ventilated area with explosion-proof equipment. An eyewash facility and safety shower should be available.[4][21] Ground and bond containers when transferring material.[4][21]

References

- 1. 1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

- 2. 1,3-Pentadiene, 2-methyl- | C6H10 | CID 14238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Pentadiene, 2-methyl- | SIELC Technologies [sielc.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. trans-2-Methyl-1,3-pentadiene | 926-54-5 | FM158789 [biosynth.com]

- 6. trans-2-Methyl-1,3-pentadiene | CymitQuimica [cymitquimica.com]

- 7. (Z)-2-methyl-1,3-pentadiene | CAS#:1501-60-6 | Chemsrc [chemsrc.com]

- 8. 1,3-Pentadiene, 2-methyl-, (E)- (CAS 926-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. (Z)-1,3-Pentadiene, 2-methyl- | C6H10 | CID 5462887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. (3E)-2-Methyl-1,3-pentadiene | CAS#:1118-58-7 | Chemsrc [chemsrc.com]

- 13. echemi.com [echemi.com]

- 14. This compound [stenutz.eu]

- 15. echemi.com [echemi.com]

- 16. (3E)-2-Methyl-1,3-pentadiene | C6H10 | CID 638070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. TRANS-2-METHYL-1,3-PENTADIENE | 926-54-5 [chemicalbook.com]

- 18. chembk.com [chembk.com]

- 19. echemi.com [echemi.com]

- 20. Page loading... [guidechem.com]

- 21. fishersci.com [fishersci.com]

Synthesis of 2-Methyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-pentadiene is a valuable conjugated diene with applications in the synthesis of fine chemicals and polymers. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Detailed methodologies and data are presented to facilitate laboratory-scale synthesis and process development.

Introduction

This compound, an important intermediate in organic synthesis, is particularly noted for its use in Diels-Alder reactions to create complex cyclic structures. Its synthesis has been approached through various methods, predominantly involving the dehydration of substituted pentanols. This guide will focus on the most prevalent and efficient methods reported in the literature.

Primary Synthetic Pathway: Two-Step Dehydration of 2-Methyl-2,4-pentanediol

The most common and industrially relevant method for synthesizing this compound is the two-step dehydration of 2-methyl-2,4-pentanediol. This process involves the initial dehydration of 2-methyl-2,4-pentanediol to form the intermediate 4-methyl-4-penten-2-ol (B1580817), which is then further dehydrated to yield the desired this compound[1]. This stepwise approach allows for greater control over the reaction and minimizes the formation of the isomeric byproduct, 4-methyl-1,3-pentadiene[1].

Reaction Pathway

The overall reaction pathway can be visualized as a two-step process, starting from the readily available 2-methyl-2,4-pentanediol, also known as hexylene glycol.

Caption: Two-step dehydration of 2-methyl-2,4-pentanediol.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-4-penten-2-ol from 2-Methyl-2,4-pentanediol [1]

-

Apparatus: A reactor equipped with a thorn-shaped fractionating column and a condensing tube.

-

Catalyst: Ferric chloride supported on montmorillonite (B579905). The mass ratio of ferric chloride to montmorillonite is in the range of (0.05-0.5):1.

-

Procedure:

-

Charge the reactor with 2-methyl-2,4-pentanediol and the catalyst.

-

Heat the reactor to initiate the dehydration reaction.

-

The product, 4-methyl-4-penten-2-ol, is continuously distilled out as it is formed.

-

Step 2: Synthesis of this compound from 4-Methyl-4-penten-2-ol [1]

-

Apparatus: A 500 ml three-neck flask equipped with a stirring magneton, a thorn-shaped fractionating column, a condensing tube, and a receiving flask.

-

Catalyst: A weakly acidic catalyst, such as a mixture of oxalic acid and citric acid, or potassium bisulfate and citric acid.

-

Procedure:

-

Add 300g of 4-methyl-4-penten-2-ol and 6g of the catalyst mixture to the three-neck flask.

-

Heat the reaction mixture to 120-150 °C with stirring.

-

The product, this compound, is distilled out of the reaction mixture as it is formed.

-

The collected product is analyzed by gas chromatography.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 4-methyl-4-penten-2-ol using different weakly acidic catalysts[1].

| Catalyst System (Mass Ratio) | Reaction Temperature (°C) | Purity of this compound (%) | Yield of this compound (%) |

| Oxalic acid : Citric acid (1:1) | 120-150 | > 90 | 82 |

| Potassium bisulfate : Citric acid (1:2) | 120-150 | > 92 | 85 |

| Oxalic acid : Ferric chloride (3:2) | 120-150 | > 90 | 83 (two-step total) |

This method significantly improves the ratio of this compound to its isomer, 4-methyl-1,3-pentadiene, to as high as 9:1[1].

Alternative Synthetic Route: From 4-Methyl-4-methoxy-2-pentanol

An alternative synthesis of this compound has been reported starting from 4-methyl-4-methoxy-2-pentanol. This method is noted for producing a pure product in good yield in a single reaction step[2].

Reaction Workflow

The logical workflow for this alternative synthesis is straightforward, involving a single-step conversion.

Caption: Synthesis from 4-methyl-4-methoxy-2-pentanol.

While the reference mentions a good yield and high purity, specific quantitative data and detailed experimental protocols for this method were not available in the searched literature[2].

Conclusion

The synthesis of this compound is most effectively achieved through a two-step dehydration of 2-methyl-2,4-pentanediol. This method, utilizing weakly acidic catalysts, provides high yields and purities, with excellent control over isomer formation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further investigation into single-step syntheses, such as from 4-methyl-4-methoxy-2-pentanol, may present opportunities for process optimization.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-1,3-pentadiene

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2-methyl-1,3-pentadiene, tailored for researchers, scientists, and professionals in drug development. The document details the isomeric forms, their physical properties, and experimental protocols for their synthesis and characterization.

Introduction to this compound and its Isomers

This compound is an organic compound with the chemical formula C₆H₁₀. As a conjugated diene, it serves as a valuable intermediate in organic synthesis, particularly in the production of fragrances and polymers. The structural diversity arising from the C₆H₁₀ formula leads to a variety of isomers, including positional isomers of methylpentadiene and stereoisomers of this compound itself.

Isomeric Landscape

The isomeric landscape of C₆H₁₀ is vast, encompassing alkynes, cyclic compounds, and other dienes. This guide focuses on the structural isomers of methylpentadiene and the stereoisomers of this compound.

Structural Isomers of Methylpentadiene

The primary structural isomers of methylpentadiene, which share the same molecular formula but differ in the connectivity of their atoms, are outlined below.

-

This compound: The focus of this guide, featuring a methyl group at the second carbon of the pentadiene chain.

-

4-Methyl-1,3-pentadiene: A positional isomer with the methyl group at the fourth carbon.[1][2]

-

3-Methyl-1,4-pentadiene: An isomer where the methyl group is at the third carbon, and the double bonds are not conjugated.[3]

-

2-Methyl-1,4-pentadiene: Another non-conjugated diene with the methyl group at the second carbon.

-

3-Methyl-1,3-pentadiene: An isomer with a methyl group at the third position of the conjugated diene chain.[4]

Stereoisomers of this compound

This compound exhibits geometric isomerism due to the restricted rotation around the C3-C4 double bond. This results in two stereoisomers: (E)-2-methyl-1,3-pentadiene and (Z)-2-methyl-1,3-pentadiene.[5][6][7]

-

(E) -This compound (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z) -This compound (cis): The higher priority groups on each carbon of the double bond are on the same side.[8][9]

Quantitative Data of Isomers

The physical properties of these isomers vary, which is critical for their separation and characterization. The following table summarizes key quantitative data.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| (E)-2-Methyl-1,3-pentadiene | (3E)-2-methylpenta-1,3-diene | 926-54-5 | 82.14 | 75-76 | 0.718 | 1.445 |

| (Z)-2-Methyl-1,3-pentadiene | (3Z)-2-methylpenta-1,3-diene | 1501-60-6 | 82.14 | 70-71 | ~0.71 | ~1.44 |

| 4-Methyl-1,3-pentadiene | 4-methylpenta-1,3-diene | 926-56-7 | 82.14 | 76-77 | 0.719 | 1.446 |

| 3-Methyl-1,4-pentadiene | 3-methylpenta-1,4-diene | 1115-08-8 | 82.14 | 66-67 | 0.695 | 1.414 |

Note: Some physical properties for the (Z)-isomer are less commonly reported and are estimated based on typical differences between geometric isomers.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the dehydration of 4-methyl-4-penten-2-ol.[10]

Materials:

-

4-methyl-4-penten-2-ol

-

Potassium bisulfate

-

Citric acid

-

500 mL three-neck round-bottom flask

-

Stirring apparatus

-

Fractional distillation setup (thorn-shaped fractionating column, condenser, receiving flask)

-

Heating mantle

Procedure:

-

To the 500 mL three-neck flask, add 300 g of 4-methyl-4-penten-2-ol.

-

Add 6 g of a catalyst mixture of potassium bisulfate and citric acid (1:2 mass ratio).

-

Assemble the fractional distillation apparatus.

-

Commence stirring and heat the mixture to 120-150 °C.

-

The product, this compound, will distill over as it is formed.

-

Collect the distillate in the receiving flask.

-

The reaction progress and product purity can be monitored by gas chromatography. A yield of approximately 85% can be expected.[10]

Separation and Characterization of (E)- and (Z)-2-Methyl-1,3-pentadiene

The separation of the (E) and (Z) isomers can be achieved by preparative gas chromatography, taking advantage of their different boiling points and polarities.

Instrumentation:

-

Gas chromatograph equipped with a preparative-scale column and a thermal conductivity detector (TCD) or flame ionization detector (FID).

-

A suitable capillary column (e.g., Carbowax or a similar polar stationary phase).

Procedure:

-

Optimize the gas chromatograph conditions (injector temperature, oven temperature program, carrier gas flow rate) on an analytical scale to achieve baseline separation of the (E) and (Z) isomers.

-

Scale up the injection volume for the preparative column.

-

Inject the mixture of this compound isomers.

-

Collect the separated fractions corresponding to the (Z)-isomer (earlier eluting) and the (E)-isomer (later eluting).

-

The purity of the collected fractions should be confirmed by analytical GC.

Characterization: The identity and purity of the separated isomers can be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic and allylic protons will differ significantly between the two isomers.

-

Infrared (IR) Spectroscopy: The IR spectra of the (E) and (Z) isomers will show characteristic differences in the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region.[11][12]

Visualizations

The following diagrams illustrate the relationships between the isomers and a typical experimental workflow.

References

- 1. 4-Methyl-1,3-pentadiene [webbook.nist.gov]

- 2. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. 1,3-Pentadiene, 2-methyl-, (E)- [webbook.nist.gov]

- 6. 1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

- 7. 1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

- 8. (Z)-1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

- 9. (Z)-1,3-Pentadiene, 2-methyl- | C6H10 | CID 5462887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 11. 1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

- 12. 1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Thermochemical Properties of 2-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for the (E) and (Z) isomers of 2-Methyl-1,3-pentadiene. The information is presented in a clear and structured format to facilitate its use in research, drug development, and other scientific applications. This document includes key thermochemical parameters, detailed experimental protocols for their determination, and a visualization of the data acquisition and analysis workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of the (E) and (Z) isomers of this compound at standard conditions (298.15 K and 1 atm, unless otherwise specified).

Table 1: Thermochemical Data for (E)-2-Methyl-1,3-pentadiene

| Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -39.8 ± 1.3 | kJ/mol | Cheméo[1] |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | 99.28 | kJ/mol | Cheméo[1] |

| Ideal Gas Heat Capacity | Cp,gas | 123.4 | J/mol·K | Cheméo[1] |

| Standard Molar Entropy (gas) | S°(g) | 345.9 | J/mol·K | NIST[2] |

Table 2: Thermochemical Data for (Z)-2-Methyl-1,3-pentadiene

| Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -33.9 ± 1.3 | kJ/mol | NIST[3] |

| Standard Molar Entropy (gas) | S°(g) | 345.9 | J/mol·K | NIST[2] |

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental methodologies. The following sections detail representative protocols for measuring the key thermochemical properties of a volatile hydrocarbon like this compound.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of this compound is determined indirectly from its enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter, a device designed to measure the heat released during a combustion reaction under constant volume conditions.

1. Sample Preparation and Encapsulation:

-

A precise mass of high-purity this compound is determined using an analytical balance.

-

Due to its volatility, the liquid sample is encapsulated in a container of known low heat of combustion, typically a gelatin capsule or a polyester (B1180765) bag. This prevents evaporation before ignition.

-

The encapsulated sample is placed in a crucible within the bomb calorimeter.

2. Calorimeter Setup and Firing:

-

The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.

-

A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

The bomb is then placed in a well-insulated water jacket of known heat capacity.

-

The initial temperature of the water jacket is recorded with high precision.

-

The sample is ignited using a fuse wire with a known heat of combustion.

3. Data Acquisition and Analysis:

-

The temperature of the water jacket is monitored and recorded until it reaches a maximum and then begins to cool.

-

The temperature change (ΔT) is corrected for heat exchange with the surroundings using established methods, such as the Regnault-Pfaundler or Dickinson method.

-

The heat released by the combustion of the sample is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is predetermined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Corrections are applied for the heat of combustion of the encapsulation material and the fuse wire.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected heat release and the molar mass of this compound.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Standard Molar Entropy (S°) via Heat Capacity Measurements

The standard molar entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature from near absolute zero.

1. Low-Temperature Heat Capacity Measurement (Adiabatic Calorimetry):

-

A known mass of the this compound sample is placed in a sample vessel within an adiabatic calorimeter.

-

The calorimeter is cooled to a temperature near absolute zero (typically using liquid helium).

-

A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is measured precisely. The heat capacity at that temperature is calculated from the energy input and the temperature rise.

-

This process is repeated in small increments to obtain the heat capacity as a function of temperature.

2. Calculation of Standard Entropy:

-

The entropy at a given temperature (T) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.

-

For the solid phase, the entropy is calculated by integrating Cp(solid)/T from 0 K to the melting point.

-

The entropy of fusion (ΔfusS°) is calculated from the enthalpy of fusion (ΔfusH°), measured at the melting point, divided by the melting temperature.

-

For the liquid phase, the entropy is the sum of the entropy at the melting point and the integral of Cp(liquid)/T from the melting point to the boiling point.

-

The entropy of vaporization (ΔvapS°) is calculated from the enthalpy of vaporization (ΔvapH°), measured at the boiling point, divided by the boiling temperature.

-

For the gas phase, the entropy at standard conditions (298.15 K) is the sum of the entropy at the boiling point and the integral of Cp(gas)/T from the boiling point to 298.15 K.

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the key thermochemical properties of this compound.

Caption: Workflow for determining thermochemical properties.

References

Reaction Mechanisms of 2-Methyl-1,3-pentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-pentadiene is a conjugated diene that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two conjugated double bonds, making it susceptible to a variety of addition reactions. This technical guide provides a comprehensive overview of the principal reaction mechanisms involving this compound, with a focus on cycloaddition, electrophilic addition, and polymerization reactions. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, polymer science, and drug development.

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound, as an electron-rich diene, readily participates in Diels-Alder reactions with electron-poor dienophiles, such as maleic anhydride (B1165640).

Mechanism, Regioselectivity, and Stereochemistry

The reaction proceeds through a concerted mechanism, involving a single cyclic transition state. The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like this compound is governed by the electronic effects of the substituents. The methyl group at the 2-position of the diene is an electron-donating group, which increases the electron density at C1. Consequently, the reaction with an unsymmetrical dienophile will favor the formation of the "para" or "ortho" regioisomer, depending on the dienophile's substituents. In the case of maleic anhydride, a symmetrical dienophile, only one regioisomer is possible.

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is suprafacial with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. The reaction also typically favors the formation of the endo product due to secondary orbital interactions in the transition state.

Logical Relationship of Diels-Alder Reaction

Caption: Diels-Alder reaction pathway.

Experimental Protocol: Synthesis of 4-Methyl-5-methylenecyclohex-4-ene-1,2-dicarboxylic anhydride

The following is a representative protocol for the Diels-Alder reaction of a substituted diene with maleic anhydride, adapted for this compound.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (B28343) (solvent)

-

Hexane (B92381) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in toluene.

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of toluene and hexane to obtain the pure Diels-Alder adduct.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Expected Yield |

| This compound | Maleic Anhydride | 4-Methyl-5-methylenecyclohex-4-ene-1,2-dicarboxylic anhydride | > 90% (estimated) |

Electrophilic Addition Reactions

Conjugated dienes undergo electrophilic addition with reagents such as hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂). The reaction proceeds via a resonance-stabilized allylic carbocation intermediate, leading to the formation of both 1,2- and 1,4-addition products.

Mechanism: 1,2- vs. 1,4-Addition

The addition of an electrophile (E⁺) to this compound can occur at either of the two double bonds. Protonation at C1 leads to the formation of a more stable tertiary allylic carbocation, which is resonance-stabilized. The subsequent attack of the nucleophile (Nu⁻) can occur at either C2 (leading to the 1,2-adduct) or C4 (leading to the 1,4-adduct).

The ratio of the 1,2- and 1,4-addition products is dependent on the reaction conditions.

-

Kinetic Control: At low temperatures, the reaction is irreversible, and the major product is the one that is formed faster, which is typically the 1,2-adduct. This is because the nucleophile attacks the carbon atom of the allylic cation that bears the greater positive charge density.

-

Thermodynamic Control: At higher temperatures, the reaction is reversible, and the major product is the more stable one. The relative stability of the final products depends on the substitution pattern of the double bond.

Electrophilic Addition Workflow

Caption: Kinetic vs. Thermodynamic control.

Experimental Protocol: Hydrobromination of this compound

The following is a general procedure for the hydrobromination of a conjugated diene.

Materials:

-

This compound

-

Hydrogen bromide (HBr) in acetic acid or as a gas

-

Inert solvent (e.g., pentane (B18724) or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

Dissolve this compound (1.0 eq) in an inert solvent in a round-bottom flask.

-

Cool the solution to the desired temperature (e.g., -78 °C for kinetic control or room temperature for thermodynamic control) using an appropriate cooling bath.

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, quench with a cold, dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

-

The product ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Quantitative Data

Direct quantitative data for the electrophilic addition to this compound is limited. However, based on the principles of carbocation stability and studies on analogous dienes like isoprene, the following outcomes can be predicted.[2] The addition of HBr is expected to proceed through the more stable tertiary allylic carbocation.

| Reaction Condition | Major Product | Minor Product |

| Low Temperature (Kinetic Control) | 4-Bromo-4-methyl-2-pentene (1,2-adduct) | 4-Bromo-2-methyl-2-pentene (1,4-adduct) |

| High Temperature (Thermodynamic Control) | 4-Bromo-2-methyl-2-pentene (1,4-adduct) | 4-Bromo-4-methyl-2-pentene (1,2-adduct) |

Polymerization Reactions

This compound can undergo polymerization through various mechanisms, including Ziegler-Natta, anionic, and cationic polymerization, to yield polymers with different microstructures and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium or neodymium compounds, are effective for the stereospecific polymerization of this compound. The choice of catalyst and reaction conditions can control the polymer's microstructure (cis-1,4, trans-1,4, isotactic, syndiotactic). For instance, (E)-2-methyl-1,3-pentadiene can be polymerized to highly stereoregular cis-1,4 polymers.[3] A heterogeneous neodymium catalyst tends to produce an isotactic cis-1,4 polymer, while a homogeneous one can yield a syndiotactic cis-1,4 polymer.[3]

Ziegler-Natta Polymerization Schematic

Caption: Ziegler-Natta polymerization process.

Anionic and Cationic Polymerization

Anionic polymerization of this compound, typically initiated by organolithium compounds, can also be used to produce polymers with controlled molecular weights and narrow molecular weight distributions. Cationic polymerization, often initiated by Lewis acids, can also be employed, though it may be more prone to side reactions such as cross-linking.

Experimental Protocol: Ziegler-Natta Polymerization of (E)-2-Methyl-1,3-pentadiene

The following is a general procedure for the polymerization of a diene using a neodymium-based Ziegler-Natta catalyst.[4]

Materials:

-

(E)-2-Methyl-1,3-pentadiene (purified and dried)

-

Neodymium(III) versatate (NdV₃) solution

-

Diisobutylaluminium hydride (DIBAH) solution

-

Dichlorodimethylsilane (Me₂SiCl₂) solution

-

Anhydrous cyclohexane (B81311) (solvent)

-

Methanol (B129727) (for termination)

-

Antioxidant (e.g., Irganox 1076)

Procedure:

-

All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a nitrogen-purged, oven-dried glass reactor, prepare the catalyst system by adding the components in the following order to cyclohexane: DIBAH, NdV₃, and Me₂SiCl₂.

-

Age the catalyst system at room temperature for 30 minutes.

-

In a separate reactor, add the monomer and additional cyclohexane.

-

Heat the monomer solution to the desired polymerization temperature (e.g., 50-70 °C) with stirring.

-

Introduce the aged catalyst system into the reactor to initiate polymerization.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid.

-

Precipitate the polymer in an excess of methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Quantitative Data on Polymer Properties

The properties of poly(this compound) are highly dependent on the catalyst system and polymerization conditions.

| Catalyst System | Monomer | Polymer Microstructure | Molecular Weight (Mn) | PDI (Mw/Mn) |

| Heterogeneous Nd-based | (E)-2-Methyl-1,3-pentadiene | cis-1,4 isotactic[3] | Controllable | - |

| Homogeneous Nd-based | (E)-2-Methyl-1,3-pentadiene | cis-1,4 syndiotactic[3] | Controllable | - |

| TiCl₄-AlR₃ | trans-2-Methyl-1,3-pentadiene | cis-1,4 crystalline[3] | - | - |

| Ti(OR)₄-VCl₃-AlR₃ | trans-2-Methyl-1,3-pentadiene | trans-1,4 crystalline[3] | - | - |

| n-BuLi | (E)-1,3-Pentadiene* | 1,4- and 1,2-addition | Predicted | ≤ 1.15[3] |

*Data for 1,3-pentadiene (B166810) is provided as an analogue for anionic polymerization.

Conclusion

This compound exhibits a rich and varied reactivity, making it a valuable monomer and intermediate in organic synthesis. Its participation in Diels-Alder reactions provides a straightforward route to functionalized six-membered rings. Electrophilic additions to this diene are governed by the principles of kinetic and thermodynamic control, leading to different products depending on the reaction conditions. Furthermore, this compound can be polymerized using various catalytic systems to produce polymers with controlled stereochemistry and properties. This guide has provided a detailed overview of these key reaction mechanisms, including theoretical principles, experimental protocols, and expected outcomes, to aid researchers in the effective utilization of this versatile chemical compound.

References

Commercial Availability and Applications of 2-Methyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 2-Methyl-1,3-pentadiene, a versatile diene in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, primarily in research and laboratory quantities. The compound is typically offered as a mixture of cis and trans isomers. For specific isomer requirements, it is advisable to contact suppliers directly. While bulk quantities for industrial applications may be available, they are generally not advertised and require direct inquiry.

Below is a summary of prominent suppliers of this compound. Please note that pricing is subject to change and is often dependent on the quantity and purity of the product.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Quantities |

| Biosynth | trans-2-Methyl-1,3-pentadiene | 926-54-5 | ≥90% | 100mg, 250mg, 500mg, 1g, 2g |

| CymitQuimica | trans-2-Methyl-1,3-pentadiene | 926-54-5 | 90% Min | 100mg, 250mg, 500mg, 1g, 2g |

| BOC Sciences | trans-2-Methyl-1,3-pentadiene | 926-54-5 | Inquire | Inquire |

| Prasol Chemicals | This compound mixture/ 2-MPD | Not specified | Commercial Grade | Inquire |

| Sigma-Aldrich | 3-Methyl-1,3-pentadiene, mixture of cis and trans | 4549-74-0 | 98% | 5g |

| Echemi | (3E)-2-Methyl-1,3-pentadiene | 926-54-5 | Inquire | Inquire |

Note: Pricing for research quantities can range from approximately €200 for 100mg to over €1,000 for 2g.[1] Bulk pricing is typically available upon request from the manufacturers and distributors.

Synthesis of this compound

A common method for the preparation of this compound involves a two-step dehydration of 2-methyl-2,4-pentanediol.[2] This process is designed to improve the yield and selectivity for the desired product over its isomer, 4-methyl-1,3-pentadiene.[2]

Experimental Protocol: Two-Step Dehydration Synthesis

Step 1: Synthesis of 4-methyl-4-penten-2-ol (B1580817)

-

Apparatus Setup: A 500ml three-necked flask is equipped with a stirring mechanism (e.g., magnetic stirrer), a thorn-shaped fractionating column, a condenser, and a receiving flask.

-

Reaction Mixture: To the flask, add 300g of 2-methyl-2,4-pentanediol and 3g of a montmorillonite-supported ferric chloride catalyst (mass ratio of ferric chloride to montmorillonite (B579905) between 0.05:1 and 0.5:1).[2]

-

Reaction Conditions: The mixture is heated to a temperature of 110-140 °C with continuous stirring.[2]

-

Product Collection: The product, 4-methyl-4-penten-2-ol, is distilled out of the reaction mixture as it is formed and collected in the receiving flask.

-

Analysis: The purity of the collected 4-methyl-4-penten-2-ol can be analyzed by gas chromatography, with expected purity exceeding 90%.

Step 2: Synthesis of this compound

-

Apparatus Setup: The same apparatus as in Step 1 is used.

-

Reaction Mixture: The 500ml three-necked flask is charged with 300g of the 4-methyl-4-penten-2-ol produced in Step 1 and 6g of a catalyst mixture of potassium bisulfate and citric acid (mass ratio 1:2).[2]

-

Reaction Conditions: The reaction is carried out at a temperature of 120-150 °C with stirring.[2]

-

Product Collection: this compound is distilled from the reaction mixture as it is formed.

-

Analysis and Yield: The final product's purity is determined by gas chromatography, with an expected purity of over 92%. The overall yield for this two-step process is reported to be over 80%.[2]

References

historical context of 2-Methyl-1,3-pentadiene discovery and use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-pentadiene, a conjugated diene, holds a significant position in the landscape of industrial organic synthesis, primarily as a key intermediate in the production of fine chemicals, most notably in the fragrance industry. This technical guide provides a comprehensive overview of the historical context of its discovery and use, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its key physicochemical and spectroscopic properties. While the precise moment of its initial discovery is not clearly documented in readily available historical records, its emergence is intrinsically linked to the broader advancements in the chemistry of dienes and terpenes during the late 19th and early 20th centuries. This document aims to serve as a valuable resource for professionals in research and development by consolidating historical context with practical, technical data.

Historical Context: The Dawn of Diene Chemistry

The discovery and understanding of this compound are deeply rooted in the foundational work on conjugated dienes and terpenes. While a specific individual or date for the first synthesis of this compound is not prominently recorded, the scientific groundwork was laid by pioneering chemists of the late 19th and early 20th centuries.

The work of Russian chemist Vladimir Nikolaevich Ipatieff was instrumental in developing methods for the dehydration of alcohols to form alkenes, a fundamental reaction pathway for the synthesis of dienes. His research on catalysis provided the chemical community with the tools to explore the synthesis of a wide array of unsaturated hydrocarbons.

Simultaneously, the field of terpene chemistry was burgeoning, thanks to the efforts of scientists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds. Terpenes, which are often composed of isoprene (B109036) (2-methyl-1,3-butadiene) units, are structurally related to this compound. The elucidation of the "isoprene rule" by Wallach and later the "biogenetic isoprene rule" by Leopold Ruzicka provided a framework for understanding the structure and synthesis of these compounds. It is highly probable that this compound was first synthesized and characterized during this era of intense investigation into the chemistry of terpenes and related conjugated dienes.

Modern Synthesis and Industrial Use

Today, this compound is primarily synthesized on an industrial scale through the dehydration of 2-methyl-2,4-pentanediol. This precursor is commercially produced via the hydrogenation of diacetone alcohol.

The most significant industrial application of this compound is as a starting material for the synthesis of the fragrance ingredient Ligustral® (also known as Triplal®). This is achieved through a Diels-Alder reaction with acrolein, a classic example of a [4+2] cycloaddition. Ligustral possesses a strong, fresh, green, and aldehydic odor, making it a valuable component in perfumes, soaps, detergents, and other scented products.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| CAS Number | 1118-58-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.719 g/cm³ | [3] |

| Boiling Point | 75-77 °C | [4] |

| Melting Point | -94.9 °C | [4] |

| Flash Point | -8 °C | [4] |

| Refractive Index | 1.446 | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to vinyl and methyl protons. | [5] |

| ¹³C NMR | Resonances for sp² and sp³ hybridized carbon atoms. | [5] |

| IR Spectroscopy | Characteristic peaks for C=C stretching of the conjugated diene system and C-H stretching. | [6] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [1] |

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Methyl-2,4-pentanediol

This method is a common industrial and laboratory-scale procedure for the preparation of this compound.

Materials:

-

2-Methyl-2,4-pentanediol

-

Weakly acidic catalyst (e.g., iodine, potassium bisulfate, or an acidic ion-exchange resin)

-

Distillation apparatus

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Charge the round-bottom flask with 2-methyl-2,4-pentanediol and a catalytic amount of the chosen acidic catalyst.

-

Heat the mixture gently. The dehydration reaction will commence, producing a mixture of this compound, its isomer 4-methyl-1,3-pentadiene, and water.

-

The lower-boiling products (the dienes and water) will distill over.

-

Collect the distillate in the receiving flask.

-

Separate the organic layer from the aqueous layer.

-

The organic layer can be further purified by fractional distillation to isolate this compound.

Note: The reaction conditions, particularly the choice of catalyst and temperature, can influence the ratio of the isomeric diene products.

Synthesis of Ligustral via Diels-Alder Reaction

This cycloaddition reaction is the primary industrial route to this important fragrance component.

Materials:

-

This compound

-

Acrolein (dienophile)

-

Reaction vessel suitable for elevated temperature and pressure (autoclave)

-

Solvent (optional, the reaction can be run neat)

Procedure:

-

Charge the reaction vessel with this compound.

-

Slowly add acrolein to the reaction vessel. The reaction is exothermic and may require cooling to control the temperature.

-

Seal the reaction vessel and heat to the desired reaction temperature (typically in the range of 100-200°C).

-

Maintain the reaction at this temperature for a specified period to ensure complete conversion.

-

After the reaction is complete, cool the vessel to room temperature.

-

The crude product, a mixture of cis- and trans-isomers of 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (Ligustral), can be purified by vacuum distillation.

Visualizing Reaction Pathways

To better illustrate the chemical transformations described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis of this compound.

Caption: Diels-Alder synthesis of Ligustral.

Conclusion

This compound serves as a compelling example of a specialty chemical whose historical origins are intertwined with the foundational discoveries in organic chemistry, yet whose modern applications are highly specific and industrially significant. While the exact details of its initial discovery remain to be definitively unearthed, its role as a precursor in the fragrance industry is well-established and continues to be of commercial importance. The synthetic pathways detailed in this guide, along with the comprehensive physicochemical and spectroscopic data, provide a solid foundation for researchers and professionals working with this versatile conjugated diene. Further research into historical chemical archives may yet shed more light on the earliest days of this compound's history.

References

- 1. 1,3-Pentadiene, 2-methyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. muzablends.com [muzablends.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of highly substituted 1,3-dienes through halonium promoted 1,2-sulfur migration of propargylic thioethers - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06194A [pubs.rsc.org]

- 6. Terpene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Methyl-1,3-pentadiene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,3-pentadiene is a conjugated diene monomer that can be polymerized to yield elastomers with a variety of microstructures and properties. The control over the polymer's stereochemistry is crucial as it dictates the final material characteristics, such as crystallinity, thermal properties, and mechanical strength. This document provides detailed application notes and experimental protocols for the primary techniques used in the polymerization of this compound: Ziegler-Natta, anionic, cationic, and radical polymerization.

The polymerization of conjugated dienes like this compound can result in several microstructures due to addition at the 1,2-, 3,4-, and 1,4-positions. The 1,4-addition leads to the formation of cis-1,4 and trans-1,4 isomers.[1] The choice of polymerization technique and catalyst system is paramount in selectively producing a desired microstructure.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on transition metals from Group IV-VIII in combination with an organoaluminum co-catalyst, are highly effective for the stereospecific polymerization of dienes.[2][3][4] For this compound, neodymium and titanium-based catalysts have been successfully employed to synthesize highly stereoregular polymers.[5] These systems can yield crystalline polymers with high cis-1,4 or trans-1,4 content.[5]

Data Presentation: Ziegler-Natta Polymerization of this compound

| Catalyst System | Co-catalyst | Solvent | Temp. (°C) | Polymer Microstructure | Reference |

| Nd(OCOC₇H₁₅)₃ | AlEt₂Cl / Al(iBu)₃ | Heptane (B126788) | 20 | 98-99% cis-1,4, isotactic | [5] |

| TiCl₄ | AlR₃ | Not specified | Not specified | Crystalline cis-1,4 | [5] |

| Ti(OR)₄-VCl₃ | AlR₃ | Not specified | Not specified | Crystalline trans-1,4 | [5] |

| CpTiCl₃ | MAO | Not specified | Room Temp. | cis-1,4 isotactic | [5] |

Note: "R" represents an alkyl group. MAO stands for Methylaluminoxane.

Experimental Protocol: Synthesis of cis-1,4-poly(this compound) using a Neodymium Catalyst

This protocol is based on the system AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃.[5]

Materials:

-

(E)-2-Methyl-1,3-pentadiene (monomer), purified by distillation.

-

Heptane (solvent), dried over molecular sieves.

-

Neodymium(III) versatate (Nd(OCOC₇H₁₅)₃).

-

Diethylaluminum chloride (AlEt₂Cl).

-

Triisobutylaluminum (B85569) (Al(iBu)₃).

-

Nitrogen gas (high purity).

-

Methanol (B129727) (for termination).

-

Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol).

Procedure:

-

Reactor Preparation: A glass reactor is thoroughly dried and purged with high-purity nitrogen.

-

Solvent and Monomer Addition: Add the desired amount of dried heptane and purified this compound to the reactor via syringe under a nitrogen atmosphere.

-

Catalyst Preparation (Aging):

-

In a separate Schlenk flask under nitrogen, dissolve the neodymium(III) versatate in a small amount of heptane.

-

Add the diethylaluminum chloride (AlEt₂Cl) and stir for a specified aging time at room temperature.

-

Finally, add the triisobutylaluminum (Al(iBu)₃) to complete the catalyst system. The molar ratio of components is critical for catalyst activity and stereoselectivity.

-

-

Polymerization:

-

Transfer the prepared catalyst solution to the reactor containing the monomer and solvent.

-

Maintain the reaction temperature at 20°C using a thermostatic bath.

-

Allow the polymerization to proceed for the desired time (e.g., several hours), monitoring the viscosity of the solution.

-

-

Termination and Polymer Isolation:

-

Terminate the polymerization by adding a small amount of methanol containing an antioxidant.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitated polymer and wash it with fresh methanol.

-

Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

-

-

Characterization: The polymer's microstructure can be determined using ¹H and ¹³C NMR spectroscopy. Molecular weight and polydispersity can be analyzed by Gel Permeation Chromatography (GPC).

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds like n-butyllithium (n-BuLi), is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization).[5][6] This method allows for the synthesis of block copolymers by sequential monomer addition.[5][6] For pentadiene monomers, the microstructure is highly dependent on the solvent used. Nonpolar solvents generally favor 1,4-addition, while polar solvents increase the proportion of 1,2- and 3,4-addition.

Data Presentation: Anionic Polymerization of Pentadiene Derivatives

| Initiator | Solvent | Additive | Temp. (°C) | Polymer Microstructure (for Pentadiene) | PDI (Đ) | Reference |

| n-BuLi | Toluene | None | Not specified | 1,4- and 1,2-addition | ≤ 1.15 (for E-isomer) | [6] |

| n-BuLi | Toluene | THF | Not specified | 1,4- and 1,2-addition | 1.16 (for Z-isomer) | [6] |

| n-BuLi | Cyclohexane (B81311) | None | Not specified | Predominantly 1,4-addition | ≤ 1.17 | [5] |

Experimental Protocol: Anionic Polymerization of this compound

Materials:

-

This compound, purified by distillation from a drying agent (e.g., CaH₂).

-

Cyclohexane (solvent), purified by passing through activated alumina (B75360) columns.

-

n-Butyllithium (n-BuLi) solution in hexane.

-

Methanol (terminating agent).

-

Nitrogen or Argon gas (high purity).

Procedure:

-

Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer is assembled and purged with high-purity inert gas (Argon or Nitrogen).

-

Solvent and Monomer Charging: Purified cyclohexane is transferred to the reactor, followed by the purified this compound monomer via syringe. The system is brought to the desired polymerization temperature (e.g., 40-50°C).

-

Initiation: The calculated amount of n-BuLi initiator is injected into the reactor to start the polymerization. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.

-

Propagation: The reaction is allowed to proceed for a predetermined time to achieve the target molecular weight. The living nature of the polymerization means that the molecular weight increases linearly with conversion.

-

Termination: The polymerization is terminated by adding degassed methanol to the reactor, which protonates the living carbanionic chain ends.

-

Polymer Isolation: The polymer is recovered by precipitation in a non-solvent like methanol, followed by filtration and drying in a vacuum oven.

-

Characterization: The polymer is characterized by GPC for molecular weight and PDI, and by NMR for microstructure analysis.

Cationic Polymerization

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids, which generate a carbocationic active center.[7][8] Monomers suitable for cationic polymerization must be capable of forming stable carbocations.[8] this compound, with its electron-donating methyl group, is susceptible to cationic attack. However, the high reactivity of the carbocationic intermediates can lead to side reactions like chain transfer and termination, making it challenging to achieve high molecular weights and controlled structures.[5]

Experimental Protocol: General Procedure for Cationic Polymerization

Materials:

-

This compound monomer, rigorously purified and dried.

-

A non-polar solvent such as dichloromethane (B109758) or hexane, dried.

-

A Lewis acid initiator (e.g., BF₃, AlCl₃, TiCl₄).

-

A co-initiator (e.g., water or an alcohol, if required).

-

Methanol or ammonia (B1221849) for termination.

-

Inert gas supply.

Procedure:

-

Reactor Setup: A dry, inert-atmosphere reactor is required, often operated at low temperatures to suppress side reactions.

-

Reagent Addition: The chilled solvent and monomer are added to the reactor under an inert atmosphere.

-

Initiation: The Lewis acid initiator (and co-initiator, if needed) is added to the stirred solution. Polymerization is often rapid and highly exothermic, requiring efficient cooling.

-

Propagation: The reaction proceeds via the addition of monomer units to the growing carbocationic chain end.[8]

-

Termination: The reaction is quenched by adding a nucleophilic agent like methanol or an amine solution.

-

Purification: The polymer is isolated by precipitation, washed to remove catalyst residues, and dried under vacuum.

Radical Polymerization

Radical polymerization is a versatile technique that can be applied to a wide range of vinyl monomers.[9] However, for conjugated dienes, it typically offers less control over the polymer microstructure compared to Ziegler-Natta or anionic methods. The polymerization of sterically hindered dienes via radical mechanisms can be challenging due to unfavorable termination reactions, though techniques like using coordination nanochannels have shown success for similar monomers like 2,3-dimethyl-1,3-butadiene (B165502).[10][11]

Experimental Protocol: General Procedure for Radical Polymerization

Materials:

-

This compound monomer.

-

A radical initiator (e.g., AIBN - azobisisobutyronitrile, or BPO - benzoyl peroxide).

-

Solvent (e.g., toluene, benzene), if performing solution polymerization.

-

Inert gas supply.

Procedure:

-

Preparation: The monomer (and solvent, if used) is placed in a reaction vessel. The initiator is added.

-

Degassing: The mixture is thoroughly degassed to remove oxygen, which inhibits radical polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Initiation/Polymerization: The sealed reaction vessel is heated in a thermostatic bath to a temperature that causes the thermal decomposition of the initiator (e.g., 60-80°C for AIBN).

-

Propagation: The polymerization is allowed to proceed for several hours.

-

Termination and Isolation: The reaction is cooled to stop the polymerization. The polymer is then isolated, typically by precipitation in a non-solvent (e.g., methanol), and dried under vacuum.

Visualizations

General Experimental Workflow for Diene Polymerization

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. Anionic polymerization of 1,3-pentadiene in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A [research.cm.utexas.edu]

- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. rsc.org [rsc.org]

- 11. Radical polymerization of 2,3-dimethyl-1,3-butadiene in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of 2-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals